N-cyclohexyl-5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide
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Overview
Description
N-cyclohexyl-5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, a piperidine ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzofuran core through a series of cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution, followed by the addition of the cyclohexyl group through a Friedel-Crafts alkylation. The final step involves the formation of the carboxamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. For example, continuous flow reactors may be employed to enhance reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-cyclohexyl-5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Naphthoylindoles: Compounds containing a 3-(1-naphthoyl)indole structure.
Phenylacetylindoles: Compounds with a phenylacetyl group attached to an indole core.
Benzoylindoles: Compounds with a benzoyl group attached to an indole core.
Uniqueness
N-cyclohexyl-5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-cyclohexyl-5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-15-10-12-25(13-11-15)14-18-19(26)8-9-20-22(18)21(16(2)28-20)23(27)24-17-6-4-3-5-7-17/h8-9,15,17,26H,3-7,10-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHWLILWUOHTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)NC4CCCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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